
2-(4-nitrophenyl)propanoic acid
Overview
Description
2-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula CH3CH(C6H4NO2)CO2H. It is characterized by the presence of a nitro group attached to the benzene ring and a propionic acid moiety. This compound is often used in chemical synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-nitrophenyl)propanoic acid can be synthesized through various methods. One common synthetic route involves the nitration of phenylpropionic acid. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 2-(4-Aminophenyl)propionic acid.
Substitution: Various substituted phenylpropionic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
Antiproliferative Effects
Recent studies have demonstrated that DMNPPA exhibits significant antiproliferative activity against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 50 | Significant reduction in viability |
HepG2 | 75 | Moderate sensitivity |
4T1 | 40 | Highest sensitivity |
The compound induced apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation, suggesting its potential as a lead compound for new anticancer agents .
Anti-inflammatory Activity
DMNPPA has also shown promise in anti-inflammatory applications. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This property is particularly relevant in the context of chronic inflammatory diseases .
Chemistry
DMNPPA serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable for developing new compounds with desired properties .
Medicine
The compound is being investigated for its therapeutic properties, particularly in drug development. Its biological activities suggest potential applications in treating cancer and inflammatory diseases .
Industry
In industrial settings, DMNPPA is utilized in producing specialty chemicals and materials. Its role as an intermediate in synthesizing other chemical products highlights its importance in chemical manufacturing processes .
Anticancer Activity Study
A comprehensive study focused on the anticancer potential of DMNPPA through in vitro assays revealed that treatment with the compound led to significant apoptosis in cancer cells. The study concluded that DMNPPA could induce cell death through intrinsic apoptotic pathways, providing a basis for further research into its use as an anticancer agent .
Inflammatory Response Modulation Study
Another study assessed the anti-inflammatory effects of DMNPPA on various cell lines. The results indicated a marked reduction in inflammatory markers when treated with DMNPPA, supporting its potential application in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)propionic acid
- 2-(4-Chlorophenyl)propionic acid
- 2-(4-Methylphenyl)propionic acid
Uniqueness
2-(4-nitrophenyl)propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form various derivatives, making it a versatile compound in chemical synthesis and research .
Biological Activity
2-(4-Nitrophenyl)propanoic acid, a compound with notable biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 181.17 g/mol. It features a propanoic acid moiety attached to a 4-nitrophenyl group, which contributes to its unique biological properties.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs). For instance, at high concentrations, it reduced IFN-γ levels by approximately 44-79% in stimulated PBMC cultures . Additionally, the compound has been compared favorably with established anti-inflammatory drugs like ibuprofen, demonstrating comparable efficacy while maintaining low toxicity profiles .
2. Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Various derivatives of propanoic acid compounds, including those with similar structures to this compound, have shown varying degrees of antibacterial activity. The presence of the nitro group is thought to enhance these properties by increasing the electron density on the aromatic ring, thus improving interactions with microbial targets .
3. Antiproliferative Effects
In studies assessing antiproliferative effects on cancer cell lines, this compound has demonstrated potential in inhibiting cell growth. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in certain cancer types . The specific pathways affected include those related to cell signaling and apoptosis regulation.
4. Enantioselectivity and Chiral Separation
Recent research has highlighted the enantioseparation capabilities of this compound derivatives using high-speed countercurrent chromatography. This process allows for the isolation of specific enantiomers that may exhibit distinct biological activities, enhancing the therapeutic potential of these compounds .
Case Study: Cytokine Modulation
A study involving PBMCs stimulated with lipopolysaccharides (LPS) demonstrated that this compound significantly modulates cytokine release. At varying concentrations, it influenced IL-10 production positively while inhibiting TNF-α and IFN-γ release . This dual action suggests its potential as an immunomodulatory agent.
Research Findings: Antimicrobial Efficacy
In a comparative study of various substituted phenylpropanoic acids, this compound exhibited promising antimicrobial activity against several bacterial strains. The study utilized disk diffusion methods to assess efficacy and found that compounds bearing electron-withdrawing groups like nitro groups showed enhanced activity compared to their non-substituted counterparts .
Q & A
Q. Basic: What are the established synthetic routes for 2-(4-nitrophenyl)propanoic acid?
Answer:
The synthesis of this compound typically involves two primary approaches:
- Friedel-Crafts Acylation : Reacting 4-nitrotoluene with chloroacetic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propanoic acid moiety .
- Nitro Group Functionalization : Starting with phenylpropanoic acid derivatives, followed by nitration at the para position using mixed nitric-sulfuric acid. Careful control of reaction temperature (0–5°C) minimizes byproducts like ortho-substituted isomers .
Key Validation : Confirm regioselectivity via NMR (e.g., absence of aromatic proton splitting at the ortho position) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Aromatic protons at δ 7.5–8.1 ppm (para-substituted nitro group) and the carboxylic acid proton at δ ~12 ppm. The methylene group adjacent to the carbonyl appears as a triplet near δ 3.2 ppm .
- FT-IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 195 (C₉H₉NO₄) with fragmentation patterns indicating loss of COOH (44 amu) and NO₂ (46 amu) .
Q. Advanced: How can reaction conditions be optimized for the reduction of the nitro group in this compound derivatives?
Answer:
- Catalytic Hydrogenation : Use Pd/C (5–10% loading) under H₂ gas (1–3 atm) in ethanol at 50°C. Monitor pH to prevent carboxylic acid protonation, which slows reduction .
- Chemical Reduction : NaBH₄/CuCl₂ systems selectively reduce nitro to amine without affecting the carboxylic acid. Optimal molar ratio is 1:1.2 (substrate:NaBH₄) .
Data Contradictions : Some studies report incomplete reduction due to steric hindrance from the propanoic acid group. Mitigate by using ultrasonic irradiation to enhance reagent diffusion .
Q. Advanced: What strategies resolve discrepancies in biological activity data for this compound?
Answer:
Contradictions in bioactivity (e.g., anti-inflammatory vs. pro-inflammatory effects) often arise from:
- Solubility Differences : Use dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cellular toxicity. Confirm solubility via dynamic light scattering (DLS) .
- Isomeric Purity : Ortho-nitrophenyl impurities (even <1%) can skew results. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Assay Variability : Standardize cell lines (e.g., RAW 264.7 macrophages) and control for endogenous nitric oxide levels in anti-inflammatory assays .
Q. Basic: What are the key applications of this compound in organic synthesis?
Answer:
- Building Block : Used to synthesize amide derivatives via coupling agents (e.g., EDC/HOBt) for peptide mimetics .
- Nitro-to-Amine Conversion : The reduced amine derivative serves as a precursor for dyes (e.g., azo compounds) and pharmaceutical intermediates .
Q. Advanced: How do computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic aromatic substitution sites, showing nitro group deactivation of the phenyl ring .
- Molecular Docking : Simulate interactions with cyclooxygenase-2 (COX-2) to rationalize anti-inflammatory activity. The carboxylic acid group forms hydrogen bonds with Arg120/Arg513 .
Limitations : Overestimation of nitro group electron-withdrawing effects may occur; validate with Hammett substituent constants (σₚ = +0.78) .
Q. Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protection : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of nitro compound dust .
- Spill Management : Neutralize with sodium bicarbonate (1:10 w/v) before disposal. Avoid aqueous release due to potential aquatic toxicity .
Q. Advanced: How does the nitro group influence the acid dissociation constant (pKa) of this compound?
Answer:
The electron-withdrawing nitro group lowers the pKa of the carboxylic acid (~2.8) compared to unsubstituted phenylpropanoic acid (pKa ~4.2). Determine via potentiometric titration in 0.1 M KCl at 25°C .
Data Variance : Solvent polarity affects measurements; use water/DMSO (95:5) for consistent results .
Properties
IUPAC Name |
2-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSRRICSXWXMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941790 | |
Record name | 2-(4-Nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19910-33-9 | |
Record name | 2-(4-Nitrophenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19910-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Nitrophenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019910339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-nitrophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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